1-(3-Chloro-2-fluorophenyl)ethanamine: Physicochemical Profiling, Asymmetric Synthesis, and Applications in Drug Discovery
1-(3-Chloro-2-fluorophenyl)ethanamine: Physicochemical Profiling, Asymmetric Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, chiral 1-arylethanamines serve as privileged pharmacophores and critical building blocks for small-molecule therapeutics. Among these, 1-(3-chloro-2-fluorophenyl)ethanamine has emerged as a highly specialized intermediate, predominantly utilized in the synthesis of stereospecific enzyme inhibitors. The unique 3-chloro-2-fluoro substitution pattern on the aromatic ring imparts distinct stereoelectronic properties, influencing both the basicity of the amine and the lipophilicity of the resulting drug candidates. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating protocol for its asymmetric synthesis, and explores its application in the development of Complement Factor D inhibitors[1].
Physicochemical & Structural Profiling
The structural nuances of 1-(3-chloro-2-fluorophenyl)ethanamine dictate its behavior in both synthetic workflows and biological systems. The presence of the highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect). This slightly depresses the pKa of the benzylic amine compared to unsubstituted analogs, while simultaneously conformationally locking the benzylic C-N bond via dipole-dipole repulsion. The meta-chloro substituent enhances the overall lipophilicity (LogP) and metabolic stability of the ring by blocking potential sites of cytochrome P450-mediated oxidation.
To facilitate compound registration and analytical tracking, the quantitative and identifying data for the various stereoisomers and salt forms are summarized below:
| Property | Value |
| IUPAC Name | 1-(3-Chloro-2-fluorophenyl)ethanamine |
| Molecular Formula (HCl Salt) | C8H10Cl2FN[2] |
| Molecular Weight (HCl Salt) | 210.07 g/mol [2] |
| Molecular Weight (Free Base) | 173.61 g/mol [3] |
| CAS Number (Free Base, Racemic) | 1270509-22-2[3] |
| CAS Number ((S)-HCl Salt) | 1313593-59-7[4],[5] |
| CAS Number ((R)-HCl Salt) | 1253792-97-0[1] |
| Purity Standards | Typically ≥95% to 97% (Chiral HPLC)[2],[5] |
Asymmetric Synthesis via Ellman's Auxiliary
While racemic mixtures can be resolved via classical enzymatic resolution or chiral chromatography, the de novo asymmetric synthesis of 1-(3-chloro-2-fluorophenyl)ethanamine is most efficiently achieved using Ellman's sulfinamide chemistry[6],[7]. This approach is favored because it provides highly predictable stereochemical outcomes and excellent diastereomeric excess (de).
Mechanistic Rationale
The synthesis begins with the condensation of 3-chloro-2-fluoroacetophenone with enantiopure tert-butanesulfinamide. Titanium(IV) ethoxide (Ti(OEt)4) is employed not merely as a Lewis acid to activate the ketone, but crucially as a water scavenger to drive the thermodynamically challenging imine condensation to completion. Subsequent reduction of the sulfinyl imine with Sodium Borohydride (NaBH4) proceeds via a highly ordered, non-chelated transition state, dictated by the steric bulk of the tert-butyl group, yielding the sulfinamide with high diastereoselectivity.
Fig 1: Asymmetric synthesis workflow of 1-arylethanamines using Ellman's chiral auxiliary.
Step-by-Step Methodology: Synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl
Note: This protocol is a self-validating system. In-Process Controls (IPCs) are embedded to ensure reaction integrity.
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Imine Formation:
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Charge a dry, argon-purged flask with 3-chloro-2-fluoroacetophenone (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.1 eq) in anhydrous Tetrahydrofuran (THF) (0.5 M).
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Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir the mixture at 60 °C for 12 hours.
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IPC: Monitor via LC-MS. The reaction is complete when the ketone peak is <2%.
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Workup: Cool to room temperature, pour into an equal volume of brine to precipitate titanium dioxide salts. Filter through a Celite pad, extract the aqueous layer with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate to yield the crude sulfinyl imine.
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Diastereoselective Reduction:
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Dissolve the crude sulfinyl imine in THF (0.2 M) and cool to -40 °C.
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Add NaBH4 (3.0 eq) portion-wise. Allow the reaction to slowly warm to room temperature over 4 hours.
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IPC: Check diastereomeric ratio (d.r.) via 1H NMR of a crude aliquot. The bulky tert-butyl group typically directs hydride attack to yield >95:5 d.r.
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Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate.
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-
Auxiliary Cleavage:
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Dissolve the resulting sulfinamide in Methanol (MeOH) (0.2 M). Add 4N HCl in Dioxane (3.0 eq) at 0 °C. Stir for 2 hours.
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IPC: TLC (Ninhydrin stain) will reveal the formation of the primary amine.
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Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to remove the cleaved sulfinyl byproducts, yielding the pure (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride as a white solid.
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Application in Drug Discovery: Complement Factor D Inhibitors
The (R)-enantiomer of 1-(3-chloro-2-fluorophenyl)ethanamine (CAS 1253792-97-0) is prominently featured in the patent literature (e.g., WO2015009977A1) for the synthesis of aminomethyl-biaryl derivatives[1]. These compounds act as potent inhibitors of Complement Factor D, a highly specific serine protease[8].
Factor D is the rate-limiting enzyme in the Complement Alternative Pathway (AP). It cleaves Factor B only when Factor B is complexed with C3b, leading to the formation of the C3 convertase (C3bBb)[8]. Overactivation of this pathway is implicated in severe ophthalmic and systemic diseases, including age-related macular degeneration (AMD) and diabetic retinopathy[8]. By incorporating the 1-(3-chloro-2-fluorophenyl)ethanamine motif into a larger biaryl scaffold, researchers achieve the precise steric and electrostatic fit required to competitively block the active site of Factor D.
Fig 2: Complement Alternative Pathway highlighting Factor D inhibition by biaryl derivatives.
Step-by-Step Methodology: Amide Coupling for Scaffold Assembly
To integrate the amine into a Factor D inhibitor scaffold, a standard amide coupling is performed. The choice of Dichloromethane (DCM) as a solvent is dictated by its ability to solubilize both the amine hydrochloride and the carboxylic acid. N,N-Diisopropylethylamine (DIEA) is selected over triethylamine due to its increased steric hindrance, which minimizes competitive nucleophilic attack and epimerization at the alpha-chiral center[1].
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Activation: In a dry flask, dissolve the target biaryl-carboxylic acid (1.0 eq) in DCM (0.2 M). Add HATU (1.2 eq) and stir for 10 minutes at room temperature to form the active ester.
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Coupling: Add (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride (1.1 eq)[1], followed by the dropwise addition of DIEA (2.5 eq)[1]. The excess base is required to neutralize the HCl salt of the amine.
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Reaction: Stir the mixture at room temperature for 2 hours[1].
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Purification: Dilute with DCM, wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography (e.g., 0-50% EtOAc in Heptanes) to isolate the target amide[1].
Analytical Characterization & Quality Control
Rigorous analytical characterization is mandatory to ensure the integrity of the chiral center and the halogenated ring.
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Nuclear Magnetic Resonance (NMR): Proton NMR (1H NMR) must be conducted in deuterated solvents (e.g., DMSO-d6)[8]. The ortho-fluoro substituent necessitates careful consideration, as 19F-1H spin-spin coupling will split the aromatic protons and potentially the benzylic proton signal, complicating integration if not properly assigned.
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Chiral HPLC: To verify the enantiomeric excess (ee) post-synthesis, Chiralpak AD-H or OD-H columns are typically employed using a Hexane/Isopropanol (with 0.1% Diethylamine modifier) isocratic gradient. The modifier is critical to prevent peak tailing of the primary amine.
References
-
1-(3-Chloro-2-fluorophenyl)ethanamine, min 95%, 50 mg Source: Calpaclab URL:[Link]
- WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof Source: Google Patents URL
-
A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug Source: ResearchGate URL:[Link]
-
New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Source: Chemical Reviews - ACS Publications URL:[Link]
Sources
- 1. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. 1-(3-CHLORO-2-FLUOROPHENYL)ETHANAMINE HCL | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. jk-sci.com [jk-sci.com]
- 5. CAS: 1313593-59-7 | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]
